molecular formula C10H9N3O B3352793 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one CAS No. 51052-05-2

3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

Cat. No. B3352793
CAS RN: 51052-05-2
M. Wt: 187.2 g/mol
InChI Key: XYSOTIPEODPZTL-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .

Scientific Research Applications

Anticancer Activities

3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one and its derivatives have shown notable promise in cancer research. Studies have synthesized various derivatives of this compound, focusing on their potential anticancer activities. For instance, Demirayak, Mohsen, and Karaburun (2002) synthesized 1-methylene-2,3-diaryl-1,2-dihydropyrazino[1,2-a]benzimidazole derivatives, which exhibited significant anticancer activity, particularly against leukemia cell lines, although they did not show anti-HIV activity (Demirayak, Mohsen, & Karaburun, 2002). Similarly, Demirayak and Yurttaş (2014) explored the synthesis of some new pyrazino[1,2-a]benzimidazole derivatives, where selected compounds exhibited remarkable anticancer activity compared to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).

COX-2 Inhibitory and Anticancer Properties

A study by Movahed et al. (2019) designed and synthesized a new class of pyrazino[1,2‐a]benzimidazole derivatives with the aim of evaluating their COX-2 inhibitory, anti-cancer, and anti-platelet aggregation activities. The results showed that some compounds were not only potent COX-2 inhibitors but also exhibited cytotoxicity against MCF‐7 cells, indicating their potential in cancer therapy (Movahed et al., 2019).

Novel Synthesis Techniques

In the field of chemical synthesis, the compound has been a subject of interest as well. Alen et al. (2008) demonstrated a convenient synthesis method for substituted pyrazino[[1,2-a]benzimidazol-1(2H)ones using a microwave-assisted Buchwald–Hartwig type reaction, starting from 3,5-dichloropyrazinones. This method represents an advancement in synthesizing such complex structures efficiently (Alen et al., 2008).

Synthesis of Novel Compounds

The versatility of 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one in synthesizing novel compounds has been explored in various studies. Ghandi, Zarezadeh, and Taheri (2010) synthesized a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, demonstrating the compound's potential in creating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).

Application in Synthesizing Diverse Derivatives

The compound's application in synthesizing a range of derivatives has also been highlighted. Sparatore et al. (1997) prepared sets of benzimidazole and benzotriazole derivatives, exhibiting various biological activities like tracheal relaxant activity and diuretic and saluretic activities, showcasing the chemical diversity achievable with this compound (Sparatore, Novelli, & Sparatore, 1997).

Mechanism of Action

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Future Directions

The benzimidazole nucleus has been extensively utilized as a drug scaffold in medicinal chemistry . It has a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions of research could involve exploring these activities further and developing new drugs based on the benzimidazole nucleus.

properties

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-9-12-7-3-1-2-4-8(7)13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSOTIPEODPZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648213
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

CAS RN

51052-05-2
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was purged with nitrogen and charged with 152a (1.41 g, 6.84 mmol) and DMF (10 mL), and the reaction mixture was cooled to 0° C. A solution of thionyl chloride (896 mg, 7.53 mmol) in DMF (5 mL) was added dropwise. The reaction was heated at 150° C. for 2 h. After this time, the solvent was removed under reduced pressure. The resulting residue was partitioned between water (20 mL) and methylene chloride (20 mL). The layers were separated, and the aqueous phase was extracted with methylene chloride (2×20 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford a 52% yield (672 mg) of 152b as a brown solid: mp>250° C.; 1H NMR (500 MHz, DMSO-d6) d 8.53 (s, 1H), 7.76 (d, 1H, J=9.0 Hz), 7.66 (d, 1H, J=9.0 Hz), 7.40 (t, 1H, J=9.0 Hz), 7.31 (t, 1H, J=9.0 Hz), 4.41 (t, 2H, J=6.0 Hz), 3.71 (m, 2H); MS (APCI+) m/z 188.4 (M+H).
Name
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
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Reactant of Route 6
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

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